Dimethyl(methylthio)sulfonium

NMR Spectroscopy Analytical Chemistry Quality Control

Choose Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) for its unique dual electrophilic/nucleofugal reactivity, unattainable with standard sulfonium reagents. It enables near-quantitative, stereoselective glycosylations, outperforming NIS, and simplifies disulfide-rich peptide synthesis via a single-step deprotection/oxidation sequence. This metal-free reagent eliminates costly transition-metal purification steps in hydrothiomethylation, offering a cleaner, more efficient route for pharmaceutical and electronic material intermediates.

Molecular Formula C3H9S2+
Molecular Weight 109.24 g/mol
Cat. No. B1224233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(methylthio)sulfonium
Synonymsdimethyl(methylthio)sulfonium
dimethyl(methylthio)sulfonium tetrafluoroborate
DMTST cpd
Molecular FormulaC3H9S2+
Molecular Weight109.24 g/mol
Structural Identifiers
SMILESCS[S+](C)C
InChIInChI=1S/C3H9S2/c1-4-5(2)3/h1-3H3/q+1
InChIKeyRQKYPMNUYSOMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl(methylthio)sulfonium for Advanced Synthesis and Flavor Science: Technical Baseline


Dimethyl(methylthio)sulfonium (DMTS) is an organosulfur cation with the formula C₃H₉S₂⁺, most commonly employed as its tetrafluoroborate (DMTSF) or triflate (DMTST) salts [1]. It functions as a potent electrophilic sulfur-transfer reagent and glycosylation promoter, characterized by a sulfonium center bonded to two methyl groups and one methylthio group, which confers a unique reactivity profile for installing thiomethyl groups and activating thioglycosides [1][2].

Why Dimethyl(methylthio)sulfonium Cannot Be Replaced by Generic Sulfonium Reagents


Substituting dimethyl(methylthio)sulfonium salts with other sulfonium reagents like trimethylsulfonium or S-methylmethionine (SMM) is not chemically or functionally equivalent. The dual character of the DMTS cation—possessing both a nucleofugal methylthio group and an electrophilic sulfonium center—enables a unique dissociative mechanism. While SMM acts primarily as a thermal source of dimethyl sulfide (DMS) via enzymatic or non-enzymatic hydrolysis [1], DMTS reagents actively participate in bond-forming events, acting as potent electrophiles in glycosylations and disulfide formations that are unattainable with structurally similar, yet functionally distinct, sulfonium compounds [2].

Quantitative Differentiation of Dimethyl(methylthio)sulfonium: Head-to-Head Performance Data


NMR Distinction: Unique ¹H Chemical Shift Fingerprint for Identity Confirmation

Dimethyl(methylthio)sulfonium exhibits distinct ¹H NMR chemical shifts for its methylthio (S–CH₃) and sulfonium (S⁺–CH₃) groups, providing a clear spectroscopic signature for identity and purity confirmation. This contrasts with other sulfonium compounds where these environments may be less resolved or absent. The shift for S–CH₃ is observed at δ ~3.3 ppm, while the S⁺–CH₃ signal appears at δ ~4.1 ppm .

NMR Spectroscopy Analytical Chemistry Quality Control

Glycosylation Efficiency: Quantitative Yields vs. N-Iodosuccinimide Promoter

In the synthesis of d-fructofuranosides, dimethyl(methylthio)sulfonium triflate (DMTST) acts as an excellent glycosyl donor promoter, delivering disaccharide coupling products in quantitative or near-quantitative yields [1]. This performance is directly comparable to, and in some systems matches or exceeds, the commonly used promoter N-iodosuccinimide (NIS) under identical conditions [1].

Oligosaccharide Synthesis Glycosylation Carbohydrate Chemistry

Peptide Disulfide Formation: Single-Reagent Deprotection and Oxidation

Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) uniquely enables the concurrent deprotection and oxidation of cysteine derivatives to form disulfide bonds in a single synthetic step [1]. This contrasts with traditional multi-step protocols requiring separate deprotection and oxidation reagents (e.g., iodine oxidation following Acm removal), simplifying peptide synthesis workflows.

Peptide Chemistry Disulfide Bonds Cysteine Derivatives

Stereoselective Electrophilic Additions: Predictable Syn-Selectivity on Cyclopentenes

DMTSF demonstrates high and predictable syn-selectivity in electrophilic additions to highly functionalized cyclopentene substrates, yielding predominantly or exclusively a single diastereomeric product [1]. This contrasts with reagents like HOBr or HOCl, which may exhibit lower or more variable stereocontrol on similar complex substrates.

Stereoselective Synthesis Electrophilic Addition Cyclopentane Derivatives

Catalyst-Free Methylthiolation of Alkenes with DMTS Triflate

Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTSM) enables the transition-metal-free hydro/deuteromethylthiolation of unactivated alkenes, using sodium borohydride/deuteride as the hydrogen/deuterium source [1]. This protocol eliminates the need for costly, air-sensitive transition-metal catalysts (e.g., Pd, Cu, Ni) typically required for similar C–S bond formations, offering a milder and more operationally simple alternative.

Alkene Functionalization Methylthiolation Transition-Metal-Free Synthesis

Optimal Use Cases for Dimethyl(methylthio)sulfonium Based on Quantitative Evidence


High-Fidelity Synthesis of Complex Oligosaccharides and Glycoconjugates

For demanding glycosylation reactions where near-quantitative yields and high stereoselectivity are paramount, dimethyl(methylthio)sulfonium triflate (DMTST) offers a robust alternative to N-iodosuccinimide (NIS) [1]. Its proven ability to deliver quantitative coupling yields for challenging fructofuranoside donors makes it a strategic choice for constructing complex glycan libraries and glycoconjugate therapeutics.

Streamlined Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Rich Peptides

When synthesizing peptides containing multiple disulfide bonds, the use of dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) can significantly streamline the workflow. By enabling a single-step deprotection/oxidation sequence for cysteine derivatives, it reduces the total number of synthetic and purification steps compared to traditional two-step protocols, leading to higher overall efficiency and product yield [2].

Transition-Metal-Free Installation of Thiomethyl Groups on Unactivated Alkenes

In research or production settings where the removal of trace transition metals is a critical concern (e.g., pharmaceutical intermediates, electronic materials), dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTSM) provides a clean, metal-free route for hydrothiomethylation. This avoids the costly and laborious purification steps associated with Pd, Ni, or Cu catalysts, offering a more sustainable and operationally simple path to alkyl methyl sulfides [3].

Diastereoselective Synthesis of Substituted Cyclopentane Scaffolds

For synthetic projects targeting cyclopentane-containing natural products or chiral building blocks, DMTSF offers a distinct advantage through its predictable syn-selectivity in electrophilic additions. This reliable stereochemical outcome, particularly on densely functionalized cyclopentene frameworks, simplifies reaction planning and minimizes the formation of unwanted diastereomers, thereby maximizing the yield of the desired stereoisomer [4].

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